![molecular formula C19H20O2 B11763436 5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is a complex organic compound characterized by its biphenyl structure with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from simpler biphenyl derivatives. One common method involves the alkylation of biphenyl with tert-butyl groups, followed by the introduction of ethenyl and hydroxy groups through controlled reactions. The final step often involves the formylation of the compound to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The hydroxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized biphenyl derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the ethenyl and carbaldehyde groups can undergo further chemical reactions. These interactions can affect biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in structure but lacks the ethenyl group.
4,4’-Di-tert-butylbiphenyl: Similar biphenyl structure but lacks the hydroxy and carbaldehyde groups.
3,5-Di-tert-butyl-4-hydroxyacetophenone: Contains similar functional groups but differs in the overall structure.
Uniqueness
5-Tert-butyl-4’-ethenyl-4-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the ethenyl group, in particular, allows for additional chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H20O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-tert-butyl-5-(4-ethenylphenyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C19H20O2/c1-5-13-6-8-14(9-7-13)15-10-16(12-20)18(21)17(11-15)19(2,3)4/h5-12,21H,1H2,2-4H3 |
Clave InChI |
ADBDFLWGMVLXJY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


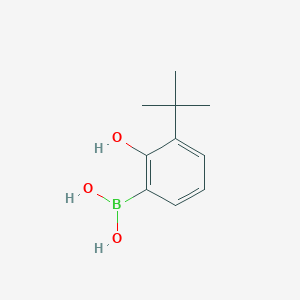
![3,4-Dihydro-2H-benzo[b][1,4]oxazine-3-carbonitrile](/img/structure/B11763365.png)
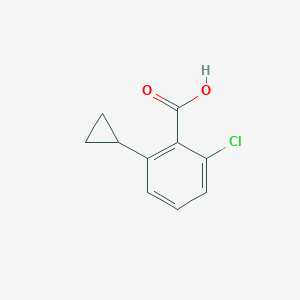
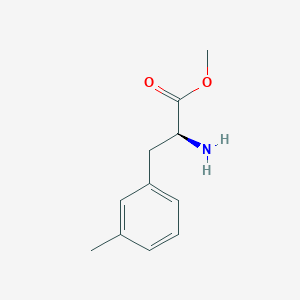
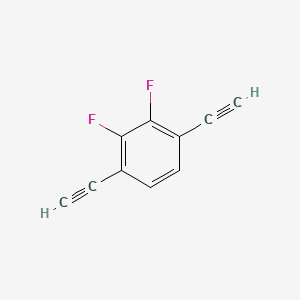
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
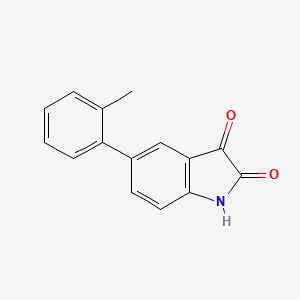
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
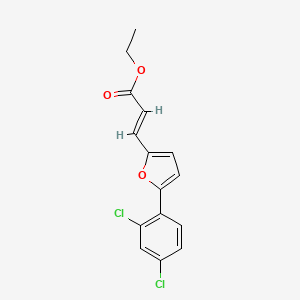
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)

![2-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763422.png)

